4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
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Overview
Description
4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H18ClN3S. It is known for its unique structure, which includes a benzodiazole ring and a cyclohexane ring connected by a sulfanyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 1,3-benzodiazole-2-thiol with cyclohexanone in the presence of a suitable base. The resulting intermediate is then treated with an amine source to form the desired amine compound. Finally, the hydrochloride salt is obtained by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the benzodiazole ring or the cyclohexane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine.
Scientific Research Applications
4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and cyclohexane-based amines. Examples include:
- 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine
- 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine sulfate .
Uniqueness
What sets 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride apart is its unique combination of a benzodiazole ring and a cyclohexane ring connected by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCXYVQWMPPFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)SC2=NC3=CC=CC=C3N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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